(1-Bromo-2-methylbutan-2-yl)cyclopropane
Description
(1-Bromo-2-methylbutan-2-yl)cyclopropane is a brominated cyclopropane derivative characterized by a cyclopropane ring substituted with a branched alkyl chain containing a bromine atom. Its molecular formula is C₈H₁₅Br, with a molecular weight of 191.11 g/mol (inferred from its positional isomer in ). The compound features a cyclopropane ring fused to a 2-methylbutan-2-yl group, where the bromine is located at the 1-position of the butane chain. This structure introduces unique steric and electronic effects due to the strained cyclopropane ring and the tertiary bromine center.
Key structural attributes:
- Cyclopropane ring: Imparts significant ring strain (~27 kcal/mol), enhancing reactivity compared to non-strained cycloalkanes .
- Bromine substituent: Positioned on a tertiary carbon, likely favoring SN1 nucleophilic substitution mechanisms under polar conditions.
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(1-bromo-2-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-3-8(2,6-9)7-4-5-7/h7H,3-6H2,1-2H3 |
InChI Key |
VFNCLPGJLNFZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopropane typically involves the bromination of 2-methylbutan-2-ylcyclopropane. The reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using optimized conditions to maximize yield and purity. Industrial processes would also incorporate purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes via dehydrohalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.
Scientific Research Applications
(1-Bromo-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the modification of drug molecules to enhance their biological activity or pharmacokinetic properties.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopropane in chemical reactions primarily involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double bond.
Comparison with Similar Compounds
Positional Isomer: (4-Bromo-2-methylbutan-2-yl)cyclopropane
The 4-bromo isomer (CAS 1909313-64-9) shares the molecular formula C₈H₁₅Br but differs in bromine placement. Key differences include:
The bromine’s position significantly alters polarity and reactivity . The target compound’s tertiary bromine facilitates carbocation formation, whereas the isomer’s secondary bromine may favor SN2 mechanisms .
Structural Analog: 2-Bromo-2-methylpropane (tert-Butyl Bromide)
This compound (C₄H₉Br, MW 137.02) lacks a cyclopropane ring but shares a tertiary bromine center:
The cyclopropane ring in the target compound increases ring-opening propensity under acidic or thermal conditions compared to tert-butyl bromide .
Cyclopropane Derivatives: Methoxy- and Keto-Mycolic Acids
Oxygenated mycolic acids (MAs) with cis/trans cyclopropane groups (e.g., methoxy-MA, keto-MA) highlight stereochemical impacts:
The target compound’s stereochemistry (if chiral) could influence its biological or chemical behavior, akin to MA derivatives .
Table 1: Physical Properties of Brominated Cyclopropane Derivatives
Reactivity and Stability
- Ring-Opening Reactions : The cyclopropane ring in the target compound is prone to cleavage under stress (e.g., acid catalysis), forming linear alkanes or alkenes .
- Bromine Reactivity : Tertiary bromine facilitates carbocation intermediates, enabling Friedel-Crafts alkylation or elimination reactions .
- Steric Effects : The 2-methyl group may hinder nucleophilic attack, slowing SN2 pathways.
Biological Activity
(1-Bromo-2-methylbutan-2-yl)cyclopropane is a halogenated organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 195.11 g/mol. It features a bromine atom attached to a branched alkyl chain, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with cellular receptors or enzymes.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit key metabolic enzymes, altering biochemical pathways crucial for cellular function.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic applications.
Biological Activity Studies
Recent studies have focused on the compound's effects on cellular systems. Below are summarized findings from diverse research efforts:
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of this compound against various cancer cell lines using MTT assays. Results indicated significant cell death at concentrations above 50 μM.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
| A549 | 55 |
Case Study 2: Enzyme Inhibition
Research investigated the inhibitory effect of the compound on cytochrome P450 enzymes, which play a critical role in drug metabolism. The results showed that it inhibited CYP3A4 activity by approximately 30% at a concentration of 25 μM.
| Enzyme | % Inhibition at 25 μM |
|---|---|
| CYP3A4 | 30 |
| CYP2D6 | 10 |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the bromine substituent or the cyclopropane ring could significantly alter its biological activity. Comparative analysis with similar compounds indicates that variations in the alkyl side chain influence receptor affinity and enzyme inhibition potency.
Comparative Analysis Table
| Compound | Biological Activity | Key Differences |
|---|---|---|
| This compound | Moderate cytotoxicity | Bromine substituent |
| (1-Chloro-2-methylbutan-2-yl)cyclopropane | Lower cytotoxicity | Chlorine instead of bromine |
| Cyclopropylmethyl bromide | High enzyme inhibition | No branched chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
